molecular formula C8H5BrF2O B8180101 4-Bromo-2-(difluoromethyl)benzaldehyde

4-Bromo-2-(difluoromethyl)benzaldehyde

Cat. No.: B8180101
M. Wt: 235.02 g/mol
InChI Key: NYYMCEQQYKMKBJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5BrF2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position and a difluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethyl)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 2-(difluoromethyl)benzaldehyde. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Another method involves the use of 4-bromobenzaldehyde as a starting material. The difluoromethyl group can be introduced through a series of reactions, including halogen exchange and subsequent functional group transformations. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzaldehydes, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

4-Bromo-2-(difluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and difluoromethyl groups. These substituents can affect the compound’s nucleophilicity and electrophilicity, thereby influencing its behavior in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(difluoromethyl)benzaldehyde is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct electronic and steric effects. These effects can enhance the compound’s reactivity and selectivity in various chemical transformations, making it valuable for specific synthetic applications .

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYMCEQQYKMKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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